(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde is a complex organic compound with a unique structure that includes an aziridine ring, a sulfonyl group, and a silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde typically involves multiple steps, including the formation of the aziridine ring, the introduction of the sulfonyl group, and the protection of hydroxyl groups with tert-butyl(dimethyl)silyl (TBS) groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and various solvents, including tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Compounds with nucleophiles replacing the sulfonyl group
Scientific Research Applications
(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential drug candidates.
Material Science: Explored for its use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The sulfonyl group can also participate in various chemical reactions, further contributing to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidine
- (2S,4S)-4-tert-butyl-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanone
Uniqueness
(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde is unique due to the presence of the aziridine ring, which imparts significant reactivity and potential for forming covalent bonds with nucleophiles. This makes it a valuable intermediate in organic synthesis and medicinal chemistry, where such reactivity can be harnessed for the development of new compounds with desired biological activities.
Properties
Molecular Formula |
C18H29NO4SSi |
---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde |
InChI |
InChI=1S/C18H29NO4SSi/c1-14-8-10-15(11-9-14)24(21,22)19-16(18(19,5)13-20)12-23-25(6,7)17(2,3)4/h8-11,13,16H,12H2,1-7H3/t16?,18-,19?/m1/s1 |
InChI Key |
ZYBILQFLXRXDHH-CUYAVPTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C([C@@]2(C)C=O)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2(C)C=O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.